Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate
Brand Name: Vulcanchem
CAS No.: 62812-42-4
VCID: VC0124518
InChI: InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3
SMILES: CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Molecular Formula: C19H22O9S
Molecular Weight: 426.4 g/mol

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

CAS No.: 62812-42-4

Cat. No.: VC0124518

Molecular Formula: C19H22O9S

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate - 62812-42-4

Specification

CAS No. 62812-42-4
Molecular Formula C19H22O9S
Molecular Weight 426.4 g/mol
IUPAC Name methyl 3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate
Standard InChI InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3
Standard InChI Key AXUXNCRKZCBMKR-UHFFFAOYSA-N
SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator